2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied .Scientific Research Applications
Enzyme Inhibition
Oxadiazole derivatives have been extensively studied for their inhibitory effects on various enzymes. For example, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018). Another study demonstrated that certain indole-based hybrid oxadiazole scaffolds with N-substituted acetamides exhibited significant anti-diabetic properties via inhibition of the α-glucosidase enzyme, highlighting their potential as lead molecules for antidiabetic drug development (Nazir et al., 2018).
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been a focus of research, aiming at developing new antimicrobial agents. A study reported the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their N′-phenylcarbamoyl derivatives, showing good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Anticancer Activity
Oxadiazole derivatives have also been explored for their anticancer activities. A notable study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity against several cancer cell lines, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).
Mechanism of Action
While the specific mechanism of action for “2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide” is not available, oxadiazoles have been found to possess a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .
Future Directions
Properties
IUPAC Name |
2-ethyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-10(4-2)14(18)15-13-12(16-19-17-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDKMMTIHJQLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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